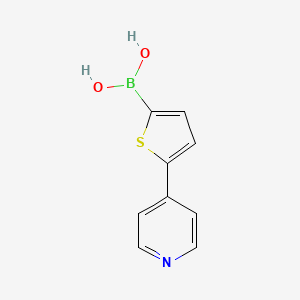
(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid is an organic compound with the molecular formula C9H8BNO2S It is a boronic acid derivative that features a pyridine ring and a thiophene ring, both of which are heterocyclic aromatic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-4-yl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. The general procedure involves the reaction of 5-bromo-2-thiopheneboronic acid with 4-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Applications De Recherche Scientifique
(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential as a biological probe and in the development of new drugs.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of (5-(Pyridin-4-yl)thiophen-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The compound’s heterocyclic rings allow it to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-(Pyridin-2-yl)thiophen-2-yl)boronic acid: Similar structure but with the pyridine ring attached at a different position.
(5-(Pyridin-3-yl)thiophen-2-yl)boronic acid: Another positional isomer with different chemical properties.
(5-(Pyridin-4-yl)furan-2-yl)boronic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(5-(Pyridin-4-yl)thiophen-2-yl)boronic acid is unique due to the specific positioning of its pyridine and thiophene rings, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H8BNO2S |
|---|---|
Poids moléculaire |
205.05 g/mol |
Nom IUPAC |
(5-pyridin-4-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6,12-13H |
Clé InChI |
AJACTOJMBSUHOP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)C2=CC=NC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


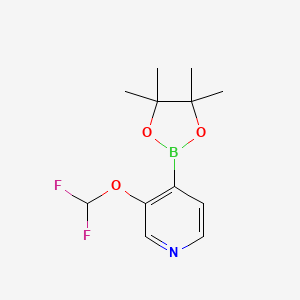
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)

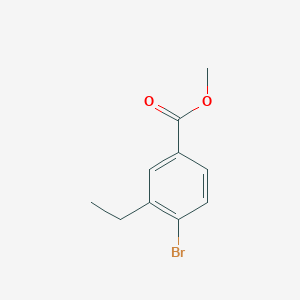
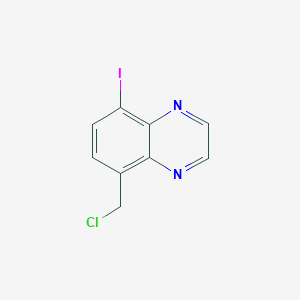
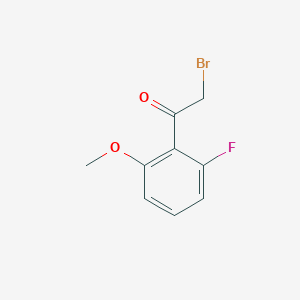
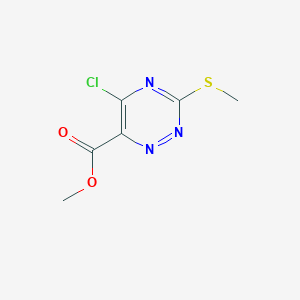
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)
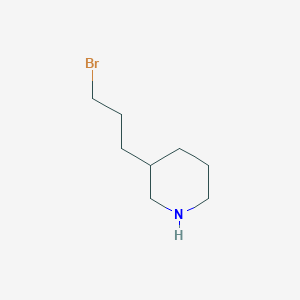
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
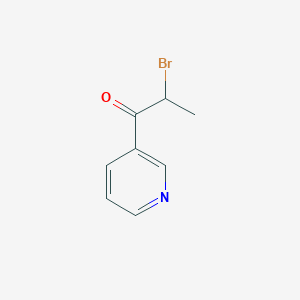
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)
